2-[(Ethylamino)methyl]thieno[3,2-D]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
2-(ethylaminomethyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS/c1-2-10-5-7-11-6-3-4-14-8(6)9(13)12-7/h3-4,10H,2,5H2,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZWIBAQIJKVNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NC2=C(C(=O)N1)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Ethylamino)methyl]thieno[3,2-D]pyrimidin-4(3H)-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA), in addition to a primary amine . Another method involves a one-pot reaction from 2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-diones, aromatic aldehydes, and benzylamine or 4-hydroxylbenzylamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of solvent-free reactions and catalytic processes can enhance the efficiency and sustainability of the production .
Chemical Reactions Analysis
Types of Reactions
2-[(Ethylamino)methyl]thieno[3,2-D]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thienopyrimidine derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thienopyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include various thienopyrimidine derivatives, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
2-[(Ethylamino)methyl]thieno[3,2-D]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other heterocyclic compounds.
Biology: This compound has shown significant anticancer activity, making it a candidate for cancer research.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(Ethylamino)methyl]thieno[3,2-D]pyrimidin-4(3H)-one involves its interaction with nucleic acids, potentially inhibiting their synthesis and function. This compound can act as an antimetabolite, interfering with the normal metabolic processes of cells, particularly in cancer cells . The molecular targets and pathways involved include DNA and RNA synthesis pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The ethylamino-methyl group in the target compound distinguishes it from analogs with bulkier or electron-diverse substituents. Key comparisons include:
- Amino Group Variations: Bulkier tert-butylamino groups (e.g., 4o) reduce synthetic yields (19%) compared to smaller alkylamino substituents like propan-2-yl (2h, 85% yield) . The ethylamino group in the target compound may balance steric effects and solubility.
- Melting Points: Electron-withdrawing substituents (e.g., chloro in 6d, mp 228–230°C ) increase rigidity and melting points, while alkylamino groups (e.g., 4o, mp 289°C) enhance thermal stability .
Key Research Findings and Implications
- Anti-Cancer Potential: Derivatives like 6b and 6c inhibit EGFR/VEGFR-2, suggesting the target compound’s ethylamino group could enhance kinase selectivity .
- Anti-Plasmodial Trade-offs: While 1g has submicromolar antiplasmodial activity, its cytotoxicity (CC50: 33.9 mM) limits therapeutic utility . Optimizing the ethylamino substituent may improve selectivity.
- PDE7 Inhibition: The discovery of 28e demonstrates that small alkylamino groups (e.g., cyclopentylamino) at position 2 enhance PDE7 affinity , supporting further exploration of ethylamino analogs.
Biological Activity
2-[(Ethylamino)methyl]thieno[3,2-D]pyrimidin-4(3H)-one is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the thienopyrimidine family and is considered a potential nucleic acid antimetabolite, making it a candidate for various therapeutic applications, particularly in cancer research.
Chemical Structure and Properties
- Molecular Formula : C9H11N3OS
- IUPAC Name : 2-(ethylaminomethyl)-3H-thieno[3,2-d]pyrimidin-4-one
- CAS Number : 1011416-22-0
The structure of this compound allows it to interact with nucleic acids, which is crucial for its biological activity. The compound features a thieno-pyrimidine core that is essential for its pharmacological properties.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been studied for its ability to inhibit cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation. In particular, analogues of this compound have shown efficacy against various cancer cell lines and in xenograft models.
The proposed mechanism of action involves the inhibition of CDK4, which leads to cell cycle arrest and subsequent apoptosis in cancer cells. The structural modifications on the thienopyrimidine core can enhance the potency and selectivity of these compounds against specific cancer types.
Research Findings and Case Studies
- Inhibition of CDK4 :
-
Cytotoxicity Studies :
- Cytotoxicity assays demonstrated that this compound exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications.
- Structure-Activity Relationship (SAR) :
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(Benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | Structure | Significant cytotoxic activity against various cancer cell lines |
| Thieno[2,3-d]pyrimidin-4(3H)-ones | Structure | Studied for antitubercular and anticancer activities |
The unique structure of this compound allows it to interact with nucleic acids effectively, differentiating it from other similar compounds.
Q & A
Q. Optimization Strategies :
Q. Table 1: Synthesis Yields Under Different Conditions
How do structural modifications at the 2- and 6-positions influence biological activity?
Advanced Research Question
The ethylaminomethyl group at the 2-position enhances interactions with hydrophobic enzyme pockets (e.g., phosphodiesterase 7), while substituents at the 6-position (e.g., aryl, ethynyl) modulate selectivity and potency:
Q. Contradictions :
- 6-Substituted derivatives show reduced PDE7 inhibition compared to 7-substituted analogs , highlighting positional sensitivity in SAR .
Q. Table 2: Impact of Substituents on Biological Activity
| Position | Substituent | Target Enzyme | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| 2 | Ethylaminomethyl | PDE7 | 10–50 | |
| 6 | 4-Chlorophenyl | DHFR | 72 | |
| 6 | Phenylethynyl | Kinases (e.g., JAK2) | 100–200 |
What computational methods are most effective for predicting target interactions?
Advanced Research Question
- Molecular docking identifies preliminary binding poses with enzymes (e.g., PDE7 or DHFR) but may lack dynamic accuracy .
- Molecular dynamics (MD) simulations (e.g., 100-ns trajectories) validate stability of ligand-enzyme complexes, particularly for flexible substituents like ethylaminomethyl groups .
- Density Functional Theory (DFT) calculates charge distribution in the thienopyrimidine core, predicting reactivity at the 4-oxo position .
Limitations : Docking may overestimate affinity for hydrophobic pockets without solvation effects .
How can researchers resolve contradictions in biological data across studies?
Advanced Research Question
Conflicting results often arise from:
- Assay variability : IC₅₀ values for PDE7 inhibition vary by >10-fold depending on enzyme source (recombinant vs. tissue-derived) .
- Cellular vs. enzymatic activity : A compound may inhibit DHFR in vitro but show poor antimalarial efficacy due to poor membrane permeability .
Q. Resolution Strategies :
- Standardize assays using recombinant enzymes and cell lines with consistent expression levels.
- Cross-validate with orthogonal methods (e.g., SPR for binding affinity, LC-MS for cellular uptake) .
What characterization techniques are critical for confirming structure and purity?
Basic Research Question
- ¹H/¹³C NMR : Assigns protons and carbons in the thienopyrimidine core (e.g., δ 10.43 ppm for NH in DMSO-d₆) .
- HRMS : Confirms molecular formula (e.g., [M+H]+ = 315.1274 for C₁₆H₁₉N₄OS) .
- Melting point analysis : Detects impurities (e.g., sharp mp ranges like 259–261°C indicate high purity) .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectra .
What in vitro and in vivo models are suitable for evaluating therapeutic potential?
Advanced Research Question
- In vitro :
- Kinase inhibition assays (e.g., JAK2/STAT3 pathways) with HEK293T cells .
- Antiparasitic activity against Plasmodium falciparum 3D7 strains .
- In vivo :
- Murine inflammation models (e.g., carrageenan-induced paw edema) for anti-inflammatory activity .
- Xenograft models (e.g., HCT116 colon cancer) for antitumor efficacy .
Key Metrics : EC₅₀ values, tumor growth inhibition rates, and cytokine profiling .
How can selectivity against off-target enzymes be optimized?
Advanced Research Question
- Substituent engineering : Replace trifluoromethyl groups with polar moieties (e.g., methoxy) to reduce off-target kinase binding .
- Prodrug strategies : Mask the 4-oxo group with esters to limit interactions with non-target hydrolases .
- Crystallography : Solve co-crystal structures with off-targets (e.g., PDE4) to guide steric hindrance designs .
What strategies mitigate toxicity in preclinical development?
Advanced Research Question
- Metabolic profiling : Identify reactive metabolites (e.g., epoxide intermediates) via LC-MS/MS and modify labile sites .
- Cytotoxicity screening : Prioritize compounds with CC₅₀ > 100 µM in HepG2 cells .
- In silico toxicity prediction : Use tools like ProTox-II to flag hepatotoxicity risks early .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
